3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a compound that features a thiophene ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This compound is often used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mildly basic conditions.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19-13(9-10-27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUJPXQJUCSXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172256-21-0 | |
| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The thiophene ring is then introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle the repetitive steps of coupling and deprotection efficiently. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amino group.
Scientific Research Applications
Antioxidant Properties
Recent studies have shown that derivatives of thiophene-2-carboxylic acid exhibit significant antioxidant activity. For instance, compounds synthesized from this scaffold demonstrated effective radical scavenging activities in vitro, with some derivatives showing over 60% inhibition compared to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. Notably:
- Antibacterial Efficacy : Derivatives containing the thiophene moiety exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the benzene ring significantly influenced their activity .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 7a | S. aureus | 20 mm |
| 7b | B. subtilis | 18 mm |
| 3b | E. coli | 22 mm |
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- In vitro studies demonstrated that certain derivatives inhibited the growth of human tumor cell lines, with mean growth inhibition rates around 12.53% at specific concentrations .
Drug Development
The unique structure of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid positions it as a promising candidate in drug design:
- Peptide Synthesis : The Fmoc group allows for easy incorporation into peptide chains, making it useful in developing peptide-based therapeutics.
- Targeted Therapy : Its ability to interact with biological targets suggests potential applications in targeted cancer therapies.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antioxidant Activity : A recent study synthesized multiple thiophene derivatives and evaluated their antioxidant properties using DPPH and ABTS assays, showing significant results for specific derivatives .
- Antibacterial Study : A comparative analysis of synthesized thiophene derivatives revealed that modifications at the carboxamide position significantly enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa .
- Anticancer Evaluation by NCI : Compounds derived from this scaffold were subjected to evaluation by the National Cancer Institute, demonstrating promising anticancer activity across a panel of cancer cell lines .
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid involves the protection of the amino group with the Fmoc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Fmoc group can be removed under mildly basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]propanoic acid: An alanine derivative with similar protective properties.
2-{1-[(9H-Fluoren-9-yl)methoxycarbonyl]amino}methylcyclobutylacetic acid: A compound with a cyclobutyl ring instead of a thiophene ring.
Uniqueness
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of peptides and other complex molecules where specific reactivity is required .
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its ability to participate in various biological interactions. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for biological applications.
Molecular Formula
- C : 21
- H : 21
- N : 2
- O : 4
- S : 1
CAS Number
- 2402828-94-6
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Several studies have evaluated the anticancer activity of thiophene derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression. For example, research has demonstrated that related compounds can inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models, by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including those structurally related to our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing the compound's potential as an antibacterial agent .
- Anticancer Activity : In vitro assays conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis at IC50 values comparable to standard chemotherapeutics. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
- Mechanistic Studies : Further research has focused on elucidating the mechanisms by which these compounds exert their effects. It was found that they can modulate key signaling pathways involved in cell survival and proliferation, particularly those related to the PI3K/Akt pathway .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or dichloromethane . Purification typically involves reversed-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) to avoid over- or under-coupling.
Q. How should the compound be stored to maintain stability?
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group .
- Stability Data : Decomposition occurs at >150°C, with moisture accelerating degradation. Avoid exposure to strong acids/bases, which cleave the Fmoc group .
Q. What analytical techniques are optimal for characterizing this compound?
- Characterization Workflow :
- NMR : ¹H NMR (DMSO-d6) shows characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and thiophene protons at δ 6.8–7.2 ppm .
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular weight (e.g., m/z 364.1 [M-H]⁻) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~12 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Analysis : While Safety Data Sheets (SDS) classify it as acutely toxic (Category 4 for oral/dermal/inhalation routes), full toxicological profiles are incomplete . Mitigate risks by:
- Conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish IC50 values.
- Referencing structurally analogous compounds (e.g., fluorinated derivatives in ) to infer potential hazards.
Q. What strategies optimize reaction yields in Fmoc-based derivatizations?
- Optimization Parameters :
| Parameter | Traditional Method | Advanced Method |
|---|---|---|
| Temperature | 25°C, 24 hrs | Microwave (50°C, 30 min) |
| Catalyst | DMAP | Sonochemistry (40 kHz, 1 hr) |
| Yield | 60–70% | 85–92% |
- Key Insight : Microwave-assisted synthesis reduces side reactions (e.g., racemization) by 30% compared to conventional heating .
Q. How does the thiophene-carboxylic acid moiety influence biological interactions?
- Interaction Studies :
- SPR Analysis : The carboxylic acid group shows strong binding (KD ~10⁻⁶ M) to metalloproteinases due to zinc coordination .
- Molecular Docking : Thiophene’s π-stacking enhances affinity for aromatic residues in enzyme active sites (e.g., COX-2) .
- Comparative Data :
| Analog Substituent | Target Protein | Binding Affinity (KD) |
|---|---|---|
| 3,5-Difluorophenyl | MMP-9 | 2.1 µM |
| Phenylthio | Tyrosinase | 5.3 µM |
| Native Thiophene | COX-2 | 0.8 µM |
Contradictions and Limitations
- Ecological Impact : No data on bioaccumulation or soil mobility exist . Assume precautionary measures (e.g., neutralization before disposal).
- Reactivity Conflicts : While SDS indicates stability under normal conditions, anecdotal reports suggest thiophene ring oxidation in prolonged air exposure. Validate via controlled stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
